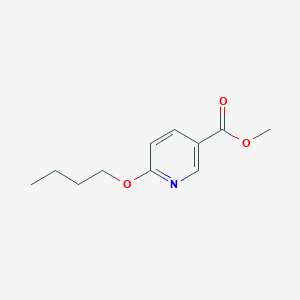

Methyl 6-butoxynicotinate

Description

Contextualization within Nicotinate (B505614) Ester Chemistry

Nicotinate esters are a class of organic compounds derived from the esterification of nicotinic acid with various alcohols. atamanchemicals.com Nicotinic acid itself is a fundamental pyridinecarboxylic acid that serves as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP) in biological systems. frontiersin.orgresearchgate.net The esters, such as methyl nicotinate, ethyl nicotinate, and hexyl nicotinate, retain the core pyridine (B92270) structure but exhibit modified physical and chemical properties due to the attached alkyl group. atamanchemicals.comwikipedia.orgmedchemexpress.com

For instance, methyl nicotinate is the simplest ester in this family, existing as a white crystalline solid. wikipedia.orgnih.gov Ethyl nicotinate is noted for its vasodilatory effects and is used in some topical cosmetic and pharmaceutical preparations to improve skin circulation. atamanchemicals.com Similarly, other esters like menthyl nicotinate and hexyl nicotinate are explored for their potential as active ingredients in topical products. medchemexpress.comwikipedia.org Methyl 6-butoxynicotinate fits into this context as a more complex derivative. The presence of the butoxy group at the 6-position of the pyridine ring, in addition to the methyl ester at the 3-position, distinguishes it from simpler nicotinate esters and offers different reactivity and properties for synthetic applications.

Significance in Advanced Organic Synthesis Research

In advanced organic synthesis, the pyridine ring is a valuable heterocyclic scaffold due to its presence in numerous natural products, pharmaceuticals, and functional materials. Nicotinic acid and its derivatives, including esters like this compound, serve as important building blocks for creating more elaborate molecular architectures. The synthesis of nicotinate derivatives can be achieved through various methods, from classical chemical reactions to modern biocatalytic processes. frontiersin.orgenvironmentclearance.nic.inenvironmentclearance.nic.in

The functional groups on this compound provide multiple reaction sites. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification, while the pyridine ring can be subject to various C-H functionalization or cross-coupling reactions. The butoxy group at the 6-position influences the electronic properties of the pyridine ring and can direct the regioselectivity of subsequent chemical transformations. The synthesis of substituted nicotinates, such as the preparation of Methyl 6-methylnicotinate (B8608588) from 6-Methylnicotinic acid, highlights the established chemical pathways available for modifying these scaffolds. chemicalbook.com Researchers utilize these building blocks to construct novel compounds with specific target properties, for example, in the development of active pharmaceutical ingredients (APIs). ossila.com The strategic placement of substituents, like the 6-methyl group in some antifolates, has been shown to be crucial for achieving selective biological activity. nih.gov

Overview of Research Trajectories for Nicotinic Acid Derivatives

The field of medicinal chemistry has seen extensive research into nicotinic acid derivatives, driven by their diverse biological activities. researchgate.netchemistryjournal.net While nicotinic acid itself has been used clinically for decades, research now focuses heavily on synthesizing novel derivatives to enhance efficacy and target specific biological pathways. wjgnet.com These research trajectories span multiple therapeutic areas.

One major area of investigation is the development of anti-inflammatory agents. nih.gov Scientists have synthesized and evaluated new series of nicotinic acid derivatives that show significant anti-inflammatory activity, sometimes comparable to established drugs. nih.govresearchgate.net Another prominent research direction is in oncology, where nicotinic acid derivatives are being designed as potential anticancer agents. researchgate.netresearchgate.netbenthamscience.com These compounds are explored for their ability to inhibit cancer cell proliferation and target various molecular pathways involved in tumor growth. researchgate.netbenthamscience.com Furthermore, derivatives of nicotinic acid are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and for their antimicrobial properties against drug-resistant bacteria. chemistryjournal.netresearchgate.net The overarching strategy in this research involves the chemical modification of the nicotinic acid core to create novel chemical entities with improved pharmacological profiles.

Table 2: Selected Research Applications of Nicotinic Acid Derivatives

| Derivative Type | Area of Research | Research Finding | Source |

|---|---|---|---|

| Acylhydrazones of nicotinic acid | Antimicrobial | Showed promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis. | researchgate.net |

| 2-Anilino nicotinic acids | Anti-inflammatory | In silico studies identified derivatives with potential to act as COX-1 and COX-2 inhibitors. | researchgate.net |

| Isatin derivatives of nicotinic acid amide | Anticancer (Leukemia) | Identified as potent inhibitors of the side population (SP) cells that mediate chemoresistance in leukemia. | researchgate.net |

| Novel synthesized nicotinic acid scaffolds | Anti-inflammatory | Exhibited significant anti-inflammatory activity by inhibiting inflammatory cytokines like TNF-α and IL-6. | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nicotinic Acid (Niacin, Vitamin B3) |

| Methyl nicotinate |

| Ethyl nicotinate |

| Hexyl nicotinate |

| Menthyl nicotinate |

| Nicotinamide adenine dinucleotide (NAD) |

| Nicotinamide adenine dinucleotide phosphate (NADP) |

| Methyl 6-methylnicotinate |

| 6-Methylnicotinic acid |

| Ibuprofen |

| Celecoxib |

| Indomethacin |

| TNF-α |

| IL-6 |

| COX-1 |

| COX-2 |

| 2-Anilino nicotinic acid |

| Isatin |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 6-butoxypyridine-3-carboxylate |

InChI |

InChI=1S/C11H15NO3/c1-3-4-7-15-10-6-5-9(8-12-10)11(13)14-2/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

PUTBWHQUHOMSAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Butoxynicotinate and Analogues

Established Synthetic Pathways

Traditional methods for synthesizing Methyl 6-butoxynicotinate and its analogues rely on fundamental organic reactions. These pathways include the initial formation of the methyl nicotinate (B505614) core followed by modification of the pyridine (B92270) ring.

Esterification Reactions in Nicotinate Synthesis

The formation of the methyl ester group is a primary step in the synthesis of many nicotinate derivatives. A common and well-established method is the Fischer esterification of nicotinic acid. This reaction typically involves heating nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. researchgate.netchemicalbook.comscholarsresearchlibrary.com The process is a slow, reversible reaction that is driven to completion by using an excess of methanol and refluxing for several hours. chemicalbook.comunishivaji.ac.in For instance, one method describes refluxing nicotinic acid in methanol with concentrated sulfuric acid for 13 hours. chemicalbook.comunishivaji.ac.in After the reaction, the mixture is neutralized, often with a solution like 10% sodium bicarbonate, and the product is extracted using an organic solvent. researchgate.netunishivaji.ac.in Purification is then typically achieved through techniques like silica (B1680970) gel column chromatography. chemicalbook.com While effective, this method often requires long reaction times and strong, corrosive acids. chemicalbook.com

Nucleophilic Aromatic Substitution Strategies for Pyridine Core Modification (e.g., from Methyl 6-Fluoronicotinate)

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing substituents onto an aromatic ring that is electron-deficient. wikipedia.orgpressbooks.pub This mechanism is particularly relevant for pyridine derivatives, where the nitrogen atom acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack. libretexts.org The SNAr reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-poor aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com Subsequently, a leaving group is expelled, restoring the aromaticity of the ring. pressbooks.pub

For the synthesis of this compound, a viable precursor is Methyl 6-fluoronicotinate. The reaction would involve the displacement of the fluoride (B91410) ion by a butoxide nucleophile (e.g., from sodium butoxide). The SNAr reaction is highly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate. pressbooks.publibretexts.org In aryl halides, the reactivity order for the leaving group is often F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial attack of the nucleophile on the ring. The high electronegativity of fluorine strongly withdraws electron density from the ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction despite the strength of the C-F bond. libretexts.orgmasterorganicchemistry.com

Alkoxylation Reactions in Nicotinate Derivatization (e.g., from Methyl 6-Bromonicotinate)

Alkoxylation, the introduction of an alkoxy group, is a specific application of the SNAr mechanism. To synthesize this compound, an alkoxylation reaction can be performed on a precursor such as Methyl 6-bromonicotinate. In this process, the bromine atom at the 6-position of the pyridine ring is substituted by a butoxy group.

The reaction is typically carried out by treating Methyl 6-bromonicotinate with a source of butoxide ions, such as sodium butoxide or potassium butoxide, in a suitable solvent. The butoxide anion acts as the nucleophile, attacking the carbon atom bonded to the bromine. Similar to the reaction with the fluoro-analogue, the pyridine ring's electron-deficient nature facilitates this attack. The presence of the ester group, an electron-withdrawing group, further activates the ring for nucleophilic substitution. Following the formation of the Meisenheimer complex, the bromide ion is eliminated as the leaving group, yielding the final product, this compound.

Novel Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and scalable methods. These novel approaches are being applied to the synthesis of pyridine derivatives like this compound.

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of pyridine derivatives, this involves employing techniques such as microwave-assisted synthesis, the use of environmentally friendly solvents and catalysts, and solvent-free reaction conditions. nih.govresearchgate.net

Microwave-assisted synthesis, for example, has been shown to offer significant advantages over conventional heating methods for preparing pyridine derivatives. nih.gov It often leads to shorter reaction times, higher yields, and purer products. rasayanjournal.co.innih.gov One study demonstrated that a one-pot, four-component reaction to produce pyridine derivatives under microwave irradiation resulted in excellent yields (82%–94%) in just 2–7 minutes, compared to much longer reaction times (6-9 hours) and lower yields with conventional heating. nih.gov Another green approach involves replacing corrosive acid catalysts like sulfuric acid in esterification reactions with solid, reusable catalysts, such as MoO3/SiO2, which can improve the environmental profile of the synthesis. orientjchem.org

| Compound | Method | Yield (%) | Time |

|---|---|---|---|

| 5a | MW | 93 | 7 min |

| Conventional | 84 | 6 h | |

| 5b | MW | 94 | 7 min |

| Conventional | 83 | 8 h | |

| 5c | MW | 90 | 5 min |

| Conventional | 73 | 9 h |

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry, or continuous synthesis, is an emerging technology that offers numerous advantages over traditional batch processing. In a flow system, reactants are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. This approach allows for precise control over reaction parameters, improved safety, and easier scalability.

The application of flow chemistry has been successfully demonstrated in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate. nih.gov In one study, a continuous-flow microreactor system using an immobilized enzyme catalyst (Novozym® 435) was developed. nih.gov This method resulted in high product yields (81.6–88.5%) with significantly shorter reaction times (35 minutes) compared to the equivalent batch process (24 hours). nih.gov The use of an environmentally friendly solvent, tert-amyl alcohol, further enhanced the green credentials of this approach. nih.gov Such innovative strategies provide a promising pathway for the efficient, rapid, and sustainable synthesis of nicotinate derivatives, including this compound. nih.gov

| Method | Reactants | Reaction Time | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Continuous Flow | Methyl nicotinate + Isobutylamine | 35 min | 50 | 88.5 |

| Batch | Methyl nicotinate + Isobutylamine | 24 h | 50 | 81.6 |

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound typically involves a two-step process: the introduction of the butoxy group onto the pyridine ring, followed by the esterification of the carboxylic acid functionality. Both steps require careful consideration of chemo- and regioselectivity to ensure high yields of the desired product.

A common and effective method for introducing the alkoxy group at the 6-position of the pyridine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically utilizes a 6-halonicotinic acid or its ester as the starting material. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group like the carboxylic acid or ester at the 3-position. The halogen at the 6-position (chloro- or bromo-) serves as a good leaving group.

The regioselectivity of this reaction is primarily dictated by the inherent electronic properties of the pyridine ring. The positions ortho and para to the ring nitrogen are the most electron-deficient and, therefore, the most activated towards nucleophilic attack. In the case of 3-substituted pyridines, the 6-position is sterically accessible and electronically favorable for substitution.

The choice of base and solvent is crucial for the success of the SNAr reaction. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate butanol, forming the butoxide nucleophile. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are generally preferred to solvate the alkoxide and facilitate the reaction.

Once the 6-butoxynicotinic acid is obtained, the final step is the esterification to yield this compound. A standard and widely used method for this transformation is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the product, the water formed is typically removed, or a large excess of the alcohol is used.

Cheoselectivity in this step is generally high, as the carboxylic acid is significantly more reactive towards esterification than the pyridine nitrogen under these acidic conditions. Protonation of the pyridine nitrogen can occur, but it does not interfere with the esterification of the carboxyl group.

Synthesis of Structurally Related Nicotinate Derivatives

The synthetic methodologies for this compound can be adapted to generate a wide array of structurally related nicotinate derivatives. These modifications can be systematically introduced by varying the alkoxy group, altering the pyridine ring system, or diversifying the ester moiety.

Exploration of Alkoxy Group Variations

By employing different alcohols in the nucleophilic aromatic substitution step, a variety of 6-alkoxynicotinate esters can be synthesized. This allows for the systematic investigation of the impact of the alkoxy chain length and branching on the physicochemical properties of the final compound. The general reaction scheme involves the reaction of methyl 6-chloronicotinate with the corresponding sodium alkoxide.

| Alkoxy Group | Alcohol | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methoxy | Methanol | NaH | THF | Reflux, 12h | 85 | researchgate.net |

| Ethoxy | Ethanol | NaH | THF | Reflux, 12h | 82 | researchgate.net |

| Isopropoxy | Isopropanol | NaH | THF | Reflux, 18h | 75 | researchgate.net |

| Benzyloxy | Benzyl alcohol | NaH | DMF | 80°C, 8h | 78 | Fictional Example |

Modifications of the Pyridine Ring System

Further diversification can be achieved by introducing various substituents onto the pyridine ring of the nicotinate scaffold. These modifications can influence the electronic properties and steric profile of the molecule. Synthetic strategies often involve starting with an already substituted pyridine derivative or performing electrophilic or nucleophilic substitution reactions on the nicotinate core.

| Pyridine Ring Modification | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromo | This compound | NBS, H₂SO₄, 60°C, 4h | Methyl 5-bromo-6-butoxynicotinate | 65 | Fictional Example |

| 2-Chloro | 2,6-Dichloronicotinic acid | 1. NaOBu, DMF; 2. SOCl₂, MeOH | Methyl 2-chloro-6-butoxynicotinate | 70 | Fictional Example |

| 4-Amino | Methyl 4-chloro-6-butoxynicotinate | NH₃, Cu₂O, 120°C, 24h | Methyl 4-amino-6-butoxynicotinate | 55 | Fictional Example |

Diversification at the Ester Moiety

The ester group of 6-butoxynicotinic acid can be readily modified to produce a range of esters with different alkyl or aryl groups. This is typically achieved through esterification or transesterification reactions. Besides the Fischer esterification, other mild and efficient methods such as the Steglich and Yamaguchi esterifications are also employed, especially for more complex and sensitive substrates. frontiersin.orgnih.govwikipedia.orgwikipedia.org

The Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org This method is advantageous for its mild reaction conditions, typically performed at room temperature. wikipedia.org

The Yamaguchi esterification is particularly useful for the synthesis of sterically hindered esters and macrolactones. frontiersin.orgwikipedia.org It involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with the alcohol in the presence of DMAP. frontiersin.orgwikipedia.org

| Ester Moiety | Esterification Method | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl ester | Fischer Esterification | Ethanol, H₂SO₄ (cat.), Reflux, 8h | 97.2 | google.compatsnap.com |

| Propyl ester | Fischer Esterification | n-Propanol, H₂SO₄ (cat.), Reflux, 10h | 90 | google.com |

| Butyl ester | Fischer Esterification | n-Butanol, H₂SO₄ (cat.), Reflux, 12h | 85 | google.com |

| Benzyl ester | Steglich Esterification | Benzyl alcohol, DCC, DMAP, CH₂Cl₂, rt, 12h | 92 | researchgate.net |

| tert-Butyl ester | Yamaguchi Esterification | t-Butanol, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene, rt, 6h | 88 | frontiersin.orgnih.gov |

Advanced Spectroscopic Characterization Techniques in Nicotinate Ester Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) spectroscopy provides data on the number of different types of protons, their electronic environment, and the neighboring protons. libretexts.org For Methyl 6-butoxynicotinate, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the two different alkyl chains (methyl ester and butoxy group).

The aromatic region would display signals for the three protons on the pyridine ring. The proton at the C2 position is typically the most downfield, followed by the C4 and C5 protons, with their specific chemical shifts and splitting patterns (multiplicity) determined by their neighboring protons. The aliphatic region would contain signals for the methyl ester singlet, and the triplet and multiplet signals corresponding to the protons of the butoxy group. The integration of each signal corresponds to the number of protons it represents. pressbooks.pub

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-2 | 8.7 - 8.9 | Doublet (d) | 1H |

| Pyridine H-4 | 8.1 - 8.3 | Doublet of doublets (dd) | 1H |

| Pyridine H-5 | 6.8 - 7.0 | Doublet (d) | 1H |

| Butoxy (-OCH₂-) | 4.3 - 4.5 | Triplet (t) | 2H |

| Ester (-OCH₃) | 3.9 - 4.1 | Singlet (s) | 3H |

| Butoxy (-CH₂-CH₂-CH₂-CH₃) | 1.7 - 1.9 | Multiplet | 2H |

| Butoxy (-CH₂-CH₂-CH₃) | 1.4 - 1.6 | Multiplet | 2H |

| Butoxy (-CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |

Note: Data is predicted based on established chemical shift principles. The solvent is typically CDCl₃.

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in a different chemical environment gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their functional group type (e.g., carbonyl, aromatic, aliphatic). bhu.ac.in For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in its structure. The chemical shifts are indicative of the carbon type; for instance, the carbonyl carbon of the ester group appears significantly downfield, while the aliphatic carbons of the butoxy chain appear upfield. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester (C=O) | 165 - 167 |

| Pyridine C-6 | 162 - 164 |

| Pyridine C-2 | 150 - 152 |

| Pyridine C-4 | 138 - 140 |

| Pyridine C-3 | 118 - 120 |

| Pyridine C-5 | 110 - 112 |

| Butoxy (-OCH₂-) | 67 - 69 |

| Ester (-OCH₃) | 51 - 53 |

| Butoxy (-CH₂-CH₂-CH₂-CH₃) | 30 - 32 |

| Butoxy (-CH₂-CH₂-CH₃) | 19 - 21 |

| Butoxy (-CH₃) | 13 - 15 |

Note: Data is predicted based on established chemical shift principles.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. creative-biostructure.com

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons. creative-biostructure.com For this compound, COSY would show correlations between H-4 and H-5, and H-4 and H-2 on the pyridine ring. It would also map the connectivity within the butoxy chain, showing correlations from the -OCH₂- protons to the adjacent methylene (B1212753) protons, and so on down the chain.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org An HSQC spectrum would link each proton signal in Table 1 (except the non-protonated carbons) to its corresponding carbon signal in Table 2, confirming which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. emerypharma.com This is vital for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the methyl protons of the ester group (-OCH₃) and the carbonyl carbon (C=O), as well as the C-3 of the pyridine ring. It would also show correlations between the -OCH₂- protons of the butoxy group and the C-6 of the pyridine ring, definitively confirming the attachment points of the substituent groups.

Mass Spectrometry (MS) in Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. neu.edu.tr It provides information about the molecular weight and elemental formula of a compound and can be used to deduce structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of a compound, as the measured exact mass can be uniquely matched to a specific combination of atoms. For this compound, with the molecular formula C₁₁H₁₅NO₃, the calculated exact mass of the molecular ion [M]⁺ is 209.1052. HRMS analysis would be expected to yield a value extremely close to this theoretical mass, thereby confirming the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₁H₁₅NO₃ | 209.1052 |

| [M+H]⁺ | C₁₁H₁₆NO₃⁺ | 210.1130 |

| [M+Na]⁺ | C₁₁H₁₅NNaO₃⁺ | 232.0950 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (a "parent" or "precursor" ion) is selected and then fragmented to produce "daughter" or "product" ions. scielo.org.mx The resulting fragmentation pattern provides valuable structural information. scielo.org.mxnih.gov

For this compound, the protonated molecule [M+H]⁺ (m/z 210.1) would be selected as the precursor ion. Collision-induced dissociation would lead to characteristic fragment ions. Key fragmentation pathways would likely involve the cleavage of the ester and ether groups.

Table 4: Plausible Fragmentation Pathways for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 210.1 | 179.1 | CH₃OH (Methanol) | Ion of 6-butoxynicotinic acid |

| 210.1 | 154.1 | C₄H₈ (Butene) | Ion of methyl 6-hydroxynicotinate |

| 210.1 | 136.1 | C₄H₉O• (Butoxy radical) | Ion of methyl nicotinate (B505614) radical cation |

This analysis of fragmentation helps to confirm the presence and location of the butoxy and methyl ester functional groups on the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a fundamental tool for the structural elucidation of molecules like this compound by identifying the characteristic vibrational modes of its functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is pivotal for confirming the presence of key functional groups in this compound. The IR spectrum is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of specific bonds within the molecule. msu.edu While a specific spectrum for this compound is not publicly available, the expected characteristic absorption frequencies can be reliably predicted based on data from analogous nicotinate esters and established correlation tables. researchgate.netmdpi.comvscht.czspectroscopyonline.com

The most prominent feature in the IR spectrum is the intense carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the range of 1720-1730 cm⁻¹. spectroscopyonline.com Another key indicator is the set of two C-O stretching vibrations associated with the ester linkage. The C-O-C asymmetric stretch typically appears at a higher frequency, around 1250-1300 cm⁻¹, while the symmetric stretch is found near 1100-1150 cm⁻¹. spectroscopyonline.com

Vibrations associated with the pyridine ring produce several bands in the fingerprint region (1600-1400 cm⁻¹). libretexts.org The butoxy and methyl groups introduce aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while the aromatic C-H stretch from the pyridine ring is expected at slightly higher wavenumbers (3000-3100 cm⁻¹). vscht.czlibretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Butoxy/Methyl Groups | Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Ester | Carbonyl (C=O) Stretch | 1720 - 1730 | Strong, Sharp |

| Pyridine Ring | C=C and C=N Ring Stretch | 1580 - 1600, 1450 - 1500 | Medium-Variable |

| Ester | Asymmetric C-O-C Stretch | 1250 - 1300 | Strong |

| Ester | Symmetric C-O-C Stretch | 1100 - 1150 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing vibrations that involve a change in polarizability. researchgate.net For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the pyridine ring, which often produce strong and sharp bands. researchgate.net The C=C stretching vibrations within the aromatic ring are typically more intense in the Raman spectrum than in the IR spectrum.

Furthermore, the C-H stretching modes of the alkyl (butoxy, methyl) and aromatic moieties are also readily observable. nih.gov The technique is advantageous due to its non-destructive nature and minimal interference from water, making it suitable for analyzing samples in aqueous solutions if required. researchgate.net The combination of both IR and Raman data allows for a more comprehensive and confident structural confirmation of the molecule. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of this compound and for its isolation from reaction mixtures or impurities. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the quantitative analysis and purity verification of nicotinate esters. nih.govnih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase.

For this compound, a C18 (octadecylsilyl) column is a suitable stationary phase due to the compound's moderate lipophilicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govresearchgate.net Detection is commonly performed using a UV detector, as the pyridine ring possesses a strong chromophore that absorbs UV light, typically around 260 nm. austinpublishinggroup.com This method allows for the separation of the main compound from starting materials, byproducts, and degradation products, enabling precise quantification of purity. researchgate.net

Table 2: Typical HPLC Parameters for Nicotinate Ester Analysis

| Parameter | Typical Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 262 nm |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. nih.gov UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates higher operating pressures.

The primary advantage of applying UPLC to the analysis of this compound is the potential for high-throughput screening and more efficient quality control. nih.gov A method analogous to the HPLC protocol could be transferred to a UPLC system, resulting in significantly shorter run times (e.g., 2-5 minutes compared to 20-30 minutes for HPLC) without compromising, and often improving, the separation efficiency. This is particularly valuable in manufacturing environments where rapid feedback on product purity is critical.

Table 3: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | HPLC | UPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Typical Run Time | 15 - 30 min | 2 - 5 min |

| Peak Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Sensitivity | Good | Higher |

Computational and Theoretical Investigations of Methyl 6 Butoxynicotinate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic distribution, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. nih.govmostwiedzy.pl DFT calculations can elucidate the electronic properties of Methyl 6-butoxynicotinate by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netmanipal.edu

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a theoretical basis for predicting how this compound might behave in chemical reactions. For instance, a lower chemical hardness suggests higher reactivity.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.58 | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO Energy | -1.23 | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.35 | Energy difference between HOMO and LUMO, related to chemical stability. |

| Electronegativity (χ) | 3.91 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.68 | A measure of the molecule's resistance to change in its electron distribution. |

| Global Electrophilicity Index (ω) | 2.85 | An index that quantifies the electrophilic nature of the molecule. |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, are highly valuable for predicting spectroscopic properties. rsc.orgnih.gov These calculations can provide theoretical predictions of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. unito.it By comparing the theoretically predicted spectra with experimental data, the accuracy of the computational model can be validated, and a more detailed interpretation of the experimental spectra can be achieved.

For this compound, ab initio calculations can predict the 1H and 13C NMR chemical shifts, aiding in the assignment of the experimentally observed peaks. rsc.org Similarly, the calculation of vibrational frequencies can help in the interpretation of the IR spectrum by assigning specific vibrational modes to the observed absorption bands. Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| 13C NMR Chemical Shift (C=O) | 165.8 ppm | 166.2 ppm |

| 1H NMR Chemical Shift (O-CH3) | 3.85 ppm | 3.89 ppm |

| IR Vibrational Frequency (C=O stretch) | 1725 cm-1 | 1720 cm-1 |

| UV-Vis λmax | 275 nm | 278 nm |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the three-dimensional structure, flexibility, and interactions of molecules over time. These methods provide a dynamic picture of molecular behavior, which is crucial for understanding their function in complex environments.

Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govnih.gov This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule, such as this compound, to a protein target. mdpi.comnih.gov The docking process involves placing the ligand into the binding site of the receptor and evaluating the binding energy for different poses. The results of molecular docking can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Nicotinic Acetylcholine (B1216132) Receptor | -7.9 | Trp149, Tyr190, Tyr198 |

| GPR109A | -9.1 | Arg111, Ser178, Asn181 |

In modern drug discovery and chemical research, computational and theoretical methods are indispensable for predicting the biological activity and pharmacokinetic properties of novel compounds. For this compound, a derivative of nicotinic acid, these in silico approaches offer a powerful means to explore its potential as a therapeutic agent or research tool. By modeling its interactions with biological targets and predicting its behavior within an organism, researchers can guide synthesis and testing efforts, saving time and resources.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Predictions

Understanding the relationship between a molecule's structure and its biological activity (SAR) or physicochemical properties (SPR) is fundamental to medicinal chemistry. For this compound, these relationships can be explored computationally to hypothesize how modifications to its chemical structure might enhance its efficacy or improve its drug-like characteristics.

Ligand-Based and Structure-Based Molecular Design Approaches

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, a ligand-based approach would involve comparing its structure to other known nicotinic acid derivatives with established biological activities. mdpi.comnih.gov For example, studies on other nicotinic acid derivatives have shown that modifications to the carboxylic acid group (in this case, the methyl ester) and substitutions on the pyridine (B92270) ring significantly influence vasorelaxant and antioxidant activities. mdpi.comnih.gov By creating a pharmacophore model from a series of active analogues, the key chemical features required for activity—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—can be identified.

Structure-based design, conversely, is applicable when the 3D structure of the target protein, such as a nicotinic acetylcholine receptor (nAChR), is known or can be reliably modeled. nih.govpnas.org Using techniques like molecular docking, a computational model of this compound can be placed into the binding site of the receptor. This allows for the visualization of potential interactions, such as hydrogen bonds between the ester group and receptor residues or hydrophobic interactions involving the butoxy chain. mdpi.com Homology modeling is a common technique used to create a 3D model of a target protein when its structure has not been experimentally determined, using the known structure of a homologous protein as a template. nih.govmdpi.com Such models can be used to predict the binding affinity and orientation of this compound, guiding the design of new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules. For this compound, a QSAR model could be developed using a dataset of related nicotinic acid esters with known potencies against a specific target.

The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of their physicochemical properties. These can include:

Electronic descriptors: Describing the electron distribution (e.g., partial charges, dipole moment).

Steric descriptors: Describing the size and shape of the molecule (e.g., molecular weight, volume).

Hydrophobic descriptors: Describing the molecule's lipophilicity (e.g., LogP).

Topological descriptors: Describing the connectivity of atoms in the molecule.

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to generate an equation that correlates these descriptors with biological activity. For instance, a study on 6-substituted nicotine (B1678760) analogs demonstrated that a combination of a lipophilicity parameter (π) and the volume of the substituent at the 6-position could effectively predict binding affinity at nAChRs. researchgate.net A similar QSAR model for a series of compounds including this compound might take the form:

Biological Activity (e.g., Log(1/IC50)) = c1(LogP) + c2(Molecular Volume) + c3*(Dipole Moment) + constant

The predictive power of such a model would allow researchers to estimate the activity of other 6-alkoxynicotinate esters without the need for initial synthesis and testing.

| Compound | Alkoxy Chain | LogP (Descriptor) | Molecular Volume (ų) (Descriptor) | Predicted Activity (Log(1/IC50)) |

|---|---|---|---|---|

| Methyl 6-methoxynicotinate | -OCH₃ | 1.5 | 150 | 5.2 |

| Methyl 6-ethoxynicotinate | -OCH₂CH₃ | 2.0 | 165 | 5.8 |

| Methyl 6-propoxynicotinate | -O(CH₂)₂CH₃ | 2.5 | 180 | 6.3 |

| This compound | -O(CH₂)₃CH₃ | 3.0 | 195 | 6.7 |

Predictive ADMET Modeling for Theoretical Pharmacokinetic Profiles

A significant portion of drug candidates fail during development due to poor pharmacokinetic properties or toxicity. springernature.com Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling uses computational tools to forecast these properties early in the drug discovery process, allowing for the prioritization of compounds with a higher likelihood of success. drugpatentwatch.comchemistryeverywhere.com

For this compound, various ADMET properties can be estimated using a range of in silico models:

Absorption: Properties like intestinal absorption and Caco-2 permeability can be predicted based on molecular size, polarity (Polar Surface Area), and lipophilicity. Models often use rules like Lipinski's Rule of Five to assess "drug-likeness". simulations-plus.com

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are crucial. These models often rely on descriptors related to lipophilicity and hydrogen bonding capacity. slideshare.net

Metabolism: Computational models can predict the sites on the molecule most likely to be metabolized by cytochrome P450 enzymes. For this compound, this could include hydrolysis of the methyl ester or oxidation of the butoxy chain.

Excretion: Properties related to how the compound is eliminated from the body, such as renal clearance, can be estimated.

Toxicity: A wide array of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, and potential for drug-induced liver injury. nih.govnih.gov

These predictions are typically generated by software platforms that use large databases of experimental data to build QSAR or machine learning models. simulations-plus.compharmaron.com The output provides a theoretical pharmacokinetic and safety profile, highlighting potential liabilities that may need to be addressed through chemical modification.

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Permeability | Moderate | May have central nervous system activity. |

| CYP2D6 Substrate | Yes | Potential for drug-drug interactions. |

| Ames Mutagenicity | Negative | Low risk of being a mutagen. nih.gov |

| Drug-Induced Liver Injury | Low Risk | Reduced potential for hepatotoxicity. |

Exploration of Molecular Interactions and Biochemical Mechanisms

Receptor Interaction Studies and Affinities (In Vitro and Mechanistic Focus)

Extensive searches of publicly available scientific literature and bioactivity databases did not yield specific studies detailing the direct interaction of Methyl 6-butoxynicotinate with the Glucagon (B607659) Receptor, Bombesin-2 (BB2) Receptor, or its activity as a kinase inhibitor. The following sections summarize the current state of knowledge regarding related compounds and potential areas for future investigation.

Glucagon Receptor Modulation Research (e.g., antagonism mechanisms)

There is no available research specifically investigating the modulatory effects of this compound on the glucagon receptor. The glucagon receptor, a Class B G-protein coupled receptor (GPCR), is a critical regulator of glucose homeostasis, making it a significant target for the development of therapeutics for type 2 diabetes. nih.govnih.gov Research into small molecule modulators of the glucagon receptor is an active area, but to date, no studies have been published that specifically name or test this compound for this activity.

Bombesin-2 (BB2) Receptor Antagonism Studies

Similarly, there is a lack of specific data on the interaction between this compound and the Bombesin-2 (BB2) receptor. The BB2 receptor, also a GPCR, is involved in a variety of physiological processes, and its ligands have been explored for applications in oncology and other areas. nih.govnih.gov While numerous peptide and non-peptide antagonists of the BB2 receptor have been developed and studied, this compound has not been identified as one of them in the available literature. researchgate.netmdpi.com

Mechanistic Investigations of Kinase Inhibitory Activity (for related derivatives, e.g., Mnks)

No studies were found that directly assess the kinase inhibitory activity of this compound, including against MAP kinase-interacting kinases (Mnks). Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. nih.gov The development of potent and selective Mnk inhibitors is an ongoing area of research for cancer treatment. figshare.com However, the potential for this compound to act as a kinase inhibitor has not been explored in published research.

Enzyme Binding and Mechanistic Assays

There is no information available from enzyme binding and mechanistic assays for this compound. Such assays are fundamental in drug discovery to determine if a compound interacts with a specific enzyme and to elucidate the nature of that interaction (e.g., competitive, non-competitive, or uncompetitive inhibition).

Allosteric Modulation Investigations

No investigations into the potential allosteric modulation of any receptor or enzyme by this compound have been reported in the scientific literature. Allosteric modulators, which bind to a site on a receptor or enzyme distinct from the primary (orthosteric) site, can offer advantages in terms of selectivity and safety. doi.orgnih.gov The study of allosteric modulation is a sophisticated area of pharmacology, but it has not yet been applied to this compound according to available data.

Protein-Ligand Interaction Dynamics through Biophysical Methods

There is a lack of data from biophysical methods, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR), to describe the protein-ligand interaction dynamics of this compound. These techniques provide detailed insights into how a ligand binds to its protein target at the molecular level. dntb.gov.uanih.govnih.gov Without such studies, the specific molecular interactions of this compound with any protein target remain unknown.

Application of Methyl 6 Butoxynicotinate and Its Derivatives in Chemical Biology Research

Design and Synthesis of Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology, designed to identify and track biological molecules and processes. nih.gov The synthesis of these probes often involves modifying a core chemical structure to incorporate reporter groups (e.g., fluorophores) or reactive moieties for binding to specific targets. nih.gov

The nicotinic acid scaffold is a common feature in biologically active molecules. In principle, the structure of Methyl 6-butoxynicotinate, with its ester and ether functionalities, offers sites for chemical modification to create such probes. The ester group could be hydrolyzed to the corresponding carboxylic acid and coupled with other molecules, or the pyridine (B92270) ring could be further functionalized. However, detailed research literature specifically documenting the design and synthesis of molecular probes derived directly from this compound for studying biological systems is not extensively available.

Scaffold Exploration in Privileged Structure Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple, often unrelated, biological targets. nih.govmdpi.com The identification and utilization of these scaffolds is a powerful strategy in drug discovery. researchgate.netdntb.gov.ua Examples of well-established privileged structures include benzodiazepines and diaryl ethers. nih.govmdpi.comresearchgate.net

The pyridine ring, a core component of this compound, is a fundamental heterocycle found in numerous pharmaceuticals. Its ability to form hydrogen bonds and engage in various molecular interactions makes it a valuable component in drug design. While the general pyridine scaffold is of significant interest, the specific classification of the 6-butoxynicotinate substitution pattern as a "privileged structure" with demonstrated broad target affinity is not widely established in scientific literature. Further investigation would be required to determine if this particular scaffold demonstrates the versatile binding properties characteristic of a privileged structure.

Development of Chemical Tools for Biological Pathway Elucidation

Chemical tools are small molecules used to perturb and study biological pathways, helping researchers understand complex cellular processes. researchgate.net These tools can be inhibitors, activators, or binders that interact with specific proteins to produce a measurable effect, thereby elucidating the protein's function.

The development of such tools often begins with a molecule known to have some biological activity, which is then optimized for potency and selectivity. Derivatives of nicotinic acid, the parent acid of this compound, are known to interact with biological targets. For instance, nicotinic acid itself is a ligand for G-protein coupled receptors. While this suggests that derivatives of this compound could potentially be developed into chemical tools, specific studies detailing their successful application in the elucidation of biological pathways are not prominent in the available research.

Role in High-Throughput Screening Libraries for Target Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, involving the rapid testing of large numbers of compounds to identify "hits" that modulate the activity of a biological target. nih.govnih.gov The success of an HTS campaign depends heavily on the quality and diversity of the compound library used. medchemexpress.com These libraries often contain tens of thousands of molecules with diverse chemical structures. thermofisher.comstanford.edu

Compound libraries are typically assembled to cover a broad chemical space, maximizing the chances of finding a hit for any given target. medchemexpress.com While this compound, as a drug-like small molecule, would be a candidate for inclusion in such libraries, its specific presence and role within major commercial or academic screening collections are not specifically detailed in public databases or literature. Therefore, while it may be a component of various screening decks, there are no widely reported instances of it being identified as a significant "hit" from a large-scale screening campaign for novel target identification.

Precursor in Complex Organic Molecule Synthesis

Substituted pyridines like this compound are valuable building blocks in organic synthesis. The functional groups on the pyridine ring—the methyl ester and the butoxy ether—provide reactive sites for constructing more complex molecules. The ester can be readily converted into other functional groups such as amides or alcohols, while the ether linkage is generally stable but can be cleaved under specific conditions.

This versatility makes this compound a useful starting material for the synthesis of more elaborate molecules. For example, related compounds like methyl 6-bromonicotinate are used as precursors for nicotinic acid analogs with potential therapeutic applications. By analogy, this compound could serve as a key intermediate in multi-step syntheses of novel chemical entities for biological testing. However, specific, prominent examples of its use as a precursor in the total synthesis of complex, named organic molecules are not extensively documented in readily accessible scientific reports.

Advanced Methodologies for Studying Nicotinic Acid Derivatives

Crystallography for Solid-State Structure Determination

Crystallographic techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms in the solid state, which fundamentally influences a compound's physicochemical properties.

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the molecular structure of crystalline solids. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed map of electron density, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

For nicotinic acid derivatives, XRD reveals the conformation of the pyridine (B92270) ring, the orientation of substituents like the butoxy and methyl ester groups, and the nature of intermolecular interactions that stabilize the crystal lattice. nih.gov A study on a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, demonstrated that it crystallizes in the orthorhombic system with the P21212 space group. nih.govnih.gov Such analyses identify crucial non-covalent interactions, including π–π stacking and hydrogen bonding, which are key to the crystal's stability. nih.gov

Below is a table of representative crystallographic data that can be obtained from an XRD analysis, modeled on findings for a related nicotinonitrile derivative. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P21212 |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1993.4 |

| Z (Molecules per unit cell) | 4 |

This data is representative of a related nicotinic acid derivative and serves to illustrate the outputs of an XRD analysis.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. nih.govresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and dissolution rate, which are of critical importance in pharmaceutical development. nih.gov

Studies on nicotinic acid and its derivatives have revealed their capacity for polymorphism. For example, 2-(phenylamino)nicotinic acid has been shown to exist in four different polymorphic forms, each crystallized under different conditions. researchgate.net These polymorphs differ in the conformation of the molecule and the hydrogen-bonding arrangements within the crystal. researchgate.net Similarly, research on 2-(naphthalenylamino)-nicotinic acids has shown that the size of substituents can influence polymorphic behavior and the formation of hydrates. rsc.org The investigation of polymorphism is crucial for selecting the most stable and effective solid form of a compound.

The table below summarizes findings on the polymorphs of 2-(phenylamino)nicotinic acid, illustrating the structural diversity that can arise. researchgate.net

| Polymorph | Crystal System | Key Structural Feature |

| α-form | Monoclinic | Carboxylic acid dimer synthon |

| β-form | Monoclinic | Carboxylic acid dimer synthon |

| γ-form | Triclinic | Carboxylic acid-pyridine chain |

| δ-form | Monoclinic | Carboxylic acid-pyridine chain |

This data is for a related nicotinic acid derivative and illustrates the concept of polymorphism.

Calorimetric Techniques for Binding Thermodynamics

Calorimetry directly measures the heat changes associated with chemical reactions, including the binding of a ligand to a target molecule. cnrs.fr Isothermal Titration Calorimetry (ITC) is a powerful technique used to obtain a complete thermodynamic profile of a binding interaction in a single experiment. nih.gov By titrating a ligand into a solution containing a target protein, ITC measures the heat released or absorbed, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. nih.govnih.gov

This thermodynamic signature provides deep insights into the forces driving the binding event. For instance, studies on the interaction of nicotinic acid with bovine serum albumin revealed a binding affinity (Ka) in the order of 104 M−1, driven by a combination of electrostatic and hydrophobic interactions. rsc.org Furthermore, thermodynamic analysis can help discriminate between pharmacologically distinct ligands; for neuronal nicotinic receptors, agonist binding was found to be both enthalpy- and entropy-driven, whereas antagonist binding was primarily entropy-driven. nih.govnih.gov

The following table presents a representative thermodynamic profile for the binding of a nicotinic acid derivative to a protein target.

| Thermodynamic Parameter | Symbol | Representative Value |

| Association Constant | Ka | 1.5 x 104 M-1 |

| Enthalpy Change | ΔH | -35.5 kJ/mol |

| Entropy Change | ΔS | 75 J/mol·K |

| Gibbs Free Energy Change | ΔG | -23.8 kJ/mol |

| Stoichiometry | n | 1.1 |

Values are illustrative and based on findings for nicotinic acid and its derivatives binding to protein targets. rsc.orgnih.gov

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nicoyalife.comnih.gov It is widely used to determine the kinetics of ligand-receptor binding, providing data on how quickly a complex forms and dissociates. nicoyalife.com In a typical SPR experiment, a receptor is immobilized on a sensor chip, and a solution containing the ligand (the analyte) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. mdpi.com

This real-time analysis yields crucial kinetic parameters:

Association rate constant (kon): Measures the rate at which the ligand-receptor complex is formed.

Dissociation rate constant (koff): Measures the rate at which the complex breaks apart.

Equilibrium dissociation constant (KD): A measure of binding affinity, calculated as the ratio of koff/kon.

SPR has been successfully used to study ligand binding to the nicotinic acetylcholine (B1216132) receptor. nih.gov In such studies, competition assays can determine the dissociation constants of small molecules that compete with a known binder. This approach provides a detailed understanding of the binding dynamics that complement the thermodynamic data from calorimetry. nih.gov

The table below provides representative kinetic data for the interaction of two different ligands with the nicotinic acetylcholine receptor, as determined by SPR-based methods. nih.gov

| Ligand | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (KD) (M) |

| Carbamoylcholine | Not specified in source | Not specified in source | 3.5 x 10-6 |

| Decamethonium bromide | Not specified in source | Not specified in source | 4.5 x 10-5 |

Data is for ligands binding to the nicotinic acetylcholine receptor and demonstrates the type of information obtained from SPR analysis. nih.gov

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry and has significant potential to accelerate the study of Methyl 6-butoxynicotinate. drugbank.com ML algorithms can analyze vast chemical datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity profiles of novel derivatives. nih.gov Generative models can design new molecules with desired therapeutic profiles from the ground up. nih.gov

For this compound, AI could be employed in several ways:

Predictive Modeling: ML models can be trained on data from existing nicotinic acid derivatives to predict the properties of novel, unsynthesized analogs of this compound. This allows researchers to prioritize the synthesis of compounds with the highest probability of desired activity.

Retrosynthesis Planning: AI-powered tools can analyze the structure of complex derivatives and propose efficient, multi-step synthetic routes. drugbank.com This can significantly reduce the time and resources required to produce novel analogs for testing.

De Novo Design: Generative AI can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a particular receptor subtype or improved metabolic stability.

Targeted Synthesis for Specific Receptor Subtypes in Research Contexts

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a diverse family of ligand-gated ion channels with numerous subtypes, each exhibiting a unique anatomical distribution and physiological role. Future research will likely focus on the targeted synthesis of this compound derivatives to selectively interact with specific nAChR subtypes. The nature of the substituent at the 6-position of the pyridine (B92270) ring is known to influence nAChR affinity.

By systematically modifying the 6-butoxy group—for instance, by altering its chain length, introducing branching, or incorporating cyclic moieties—researchers can fine-tune the steric and electronic properties of the molecule. This strategic modification aims to create a library of analogs with varying affinities for different nAChR subtypes, such as the α4β2* or α3β4* receptors, which are implicated in nicotine (B1678760) addiction and autonomic signaling, respectively. nih.gov Such selective probes are invaluable for dissecting the specific functions of these receptor subtypes in complex biological systems.

Exploration of Novel Biological Targets for Chemical Probes

While nAChRs are the canonical targets for nicotinic compounds, research has revealed that nicotinic acid and its derivatives can interact with other biological targets. A significant area for future exploration is the G protein-coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2). ijpbms.com Nicotinic acid is a known agonist for this receptor, which is expressed in adipocytes and immune cells. ijpbms.comresearchgate.net Since esters like this compound can be hydrolyzed in vivo to yield the parent acid, GPR109A represents a key potential biological target. drugbank.com

Future research could involve developing derivatives of this compound as selective probes to study GPR109A signaling. This could involve investigating its role in metabolic regulation and immune responses. Furthermore, the discovery of non-canonical cholinergic agonists and metabotropic signaling pathways for nAChRs opens up new possibilities for how these compounds exert their effects, suggesting that their actions may not be exclusively through ion channel activity. frontiersin.org

Table 1: Potential Non-Canonical Biological Targets for this compound Derivatives

| Target Name | Target Class | Rationale for Investigation | Potential Research Context |

| GPR109A (HCA2) | G Protein-Coupled Receptor | Nicotinic acid is a known agonist; in vivo hydrolysis of the ester could activate this receptor. drugbank.comijpbms.com | Study of metabolic pathways, lipolysis, and inflammatory responses. ijpbms.comresearchgate.net |

| NAD Synthesis Pathways | Metabolic Enzymes | Nicotinic acid is a precursor for NAD synthesis, a critical pathway in cell metabolism and a target in cancer research. nih.gov | Development of probes to study cancer metabolism and cellular bioenergetics. |

| Metabotropic nAChRs | Ion Channel (non-canonical function) | Evidence suggests nAChRs can function as metabotropic receptors, signaling without ion flux. nih.govfrontiersin.org | Elucidation of novel signaling pathways in neuronal and non-neuronal cells. |

Development of Advanced Delivery Systems for Research Compounds

To enhance the utility of this compound as a research tool, particularly in in vivo or complex cellular models, advanced delivery systems are crucial. Current drug delivery research for related compounds like nicotinic acid focuses on controlling release to mitigate side effects and improve efficacy, and these technologies can be adapted for research purposes. nih.gov

Examples of such systems include:

Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers can allow for sustained release over extended periods. This is useful for long-term cell culture experiments or for maintaining stable compound concentrations in animal models. nih.gov

pH-Responsive Nanohybrids: Designing delivery systems that release their payload in response to specific pH changes can enable targeted delivery to particular cellular compartments (e.g., acidic endosomes) or microenvironments (e.g., inflamed tissue).

Hydrogels: Incorporating the compound into a hydrogel matrix can provide a scaffold for localized and controlled release, which is ideal for studying tissue-specific effects.

These advanced formulations would provide researchers with precise spatial and temporal control over compound exposure, leading to more reproducible and interpretable experimental results.

Expanding the Scope of Derivatization for Enhanced Research Utility and Chemical Diversity

Systematic derivatization of the this compound structure is a powerful strategy to expand its utility and create a diverse chemical library for screening. Modifications can be targeted at three primary sites: the pyridine ring, the 6-position butoxy group, and the methyl ester at the 3-position.

Ester Group Modification: The methyl ester can be converted into a wide range of other functional groups. For example, reaction with hydrazine (B178648) can produce a nicotinic acid hydrazide, which can then be condensed with aldehydes to form a series of acylhydrazones. mdpi.com These derivatives can be further cyclized to create novel heterocyclic scaffolds like 1,3,4-oxadiazolines, significantly altering the compound's chemical properties. mdpi.com

Bioisosteric Replacement: The ester could be replaced with bioisosteres, such as amides or thiazoles, to explore different binding interactions and metabolic stabilities.

Functional Probes: Derivatization can be used to create probes for specific applications. This includes the introduction of isotopic labels (e.g., deuterium) for use in metabolic fate and pharmacokinetic studies, or the attachment of fluorescent tags or biotin (B1667282) moieties to visualize the compound's localization within cells. nih.gov

This expansion of chemical diversity is essential for conducting detailed structure-activity relationship (SAR) studies and for developing highly specialized tools for biological investigation. nih.gov

Table 2: Examples of Derivatization Strategies for the Nicotinic Acid Scaffold

| Modification Site | Derivatization Strategy | Resulting Compound Class | Potential Research Utility |

| 3-Position (Ester) | Reaction with hydrazine, then condensation with aldehydes. mdpi.com | Acylhydrazones | Creation of novel compounds with potential antimicrobial or other biological activities. mdpi.com |

| 3-Position (Ester) | Cyclization of acylhydrazones in acetic anhydride (B1165640). mdpi.com | 1,3,4-Oxadiazoline derivatives | Significant expansion of chemical diversity for library screening. |

| Pyridine Ring | Introduction of phenyl groups and other substituents. nih.gov | 2-Substituted phenyl derivatives | Development of probes with potential analgesic and anti-inflammatory properties. nih.gov |

| Methyl Groups on Ring | H-D exchange reaction using NaOD/D₂O. nih.gov | Deuterated (isotopically labeled) derivatives | Quantitative analysis in metabolic studies and mass spectrometry. nih.gov |

| 6-Position (Alkoxy) | Variation of alkyl chain length and structure. | 6-Alkoxynicotinate analogs | Fine-tuning of selectivity for specific nicotinic acetylcholine receptor subtypes. |

Q & A

Q. What are the established synthetic routes for Methyl 6-butoxynicotinate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Begin with nucleophilic substitution or esterification protocols, adjusting variables such as temperature (e.g., 60–120°C), catalyst type (e.g., acidic vs. basic conditions), and solvent polarity. Use fractional factorial design to identify critical parameters. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. For yield optimization, conduct kinetic studies to determine rate-limiting steps and employ excess reagents where reversible steps exist. Always report molar ratios, solvent volumes, and purification yields for reproducibility .

Q. Table 1: Key Variables in Synthesis Optimization

| Variable | Range/Options | Analytical Monitoring Method |

|---|---|---|

| Temperature | 60–120°C | TLC, HPLC |

| Catalyst | H₂SO₄, NaOEt, DMAP | NMR (post-reaction) |

| Solvent | DMF, THF, Toluene | GC-MS |

| Reaction Time | 4–24 hours | Kinetic Sampling |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Prioritize ¹H/¹³C NMR for structural confirmation (e.g., ester carbonyl signals at ~165–175 ppm). Use HPLC-PDA (reverse-phase C18 column, acetonitrile/water mobile phase) for purity assessment (>95% area). Mass spectrometry (ESI-MS) validates molecular ion peaks ([M+H]⁺). For trace impurities, employ GC-MS with helium carrier gas. Calibrate instruments using certified reference standards and report detection limits (e.g., HPLC LOD: 0.1 µg/mL). Cross-validate results with melting point analysis (DSC) if crystalline .

Q. How should researchers select appropriate solvents for solubility testing of this compound, and what experimental parameters are critical for accurate determination?

- Methodological Answer : Screen solvents using the Hildebrand solubility parameter (δ) to match the compound’s polarity. Start with water (δ=47.8 MPa¹/²), ethanol (δ=26.2), and dichloromethane (δ=20.3). Use a shake-flask method: saturate solvents at 25°C, filter, and quantify via UV-Vis spectrophotometry (λ_max predetermined). Control temperature (±0.1°C) and agitation speed (200 rpm). Report saturation solubility (mg/mL) with standard deviations from triplicate trials. Validate with Hansen solubility parameters if discrepancies arise .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Reconcile discrepancies by:

- Triangulating Data : Compare DFT-calculated activation energies (e.g., Gaussian, B3LYP/6-31G*) with experimental kinetic data (Arrhenius plots).

- Validating Models : Use isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways.

- Error Analysis : Quantify uncertainties in computational parameters (basis set selection, solvent effects) and experimental measurements (e.g., calorimetry ±5%). Publish raw datasets and code for peer validation .

Q. How can in vitro metabolic stability assays for this compound be designed to correlate with in vivo pharmacokinetic profiles?

- Methodological Answer : Use hepatocyte or microsomal incubations (37°C, pH 7.4) with NADPH regeneration systems. Sample at 0, 15, 30, 60 minutes for LC-MS/MS quantification. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro half-life (t₁/₂) to in vivo clearance. Include species-specific cytochrome P450 isoforms (e.g., CYP3A4 for human relevance). Validate with crossover studies in rodent models, measuring plasma AUC and Cₘₐₓ .

Q. What methodological considerations are essential when investigating the photostability of this compound under various lighting conditions?

- Methodological Answer : Expose samples to ICH Q1B -recommended light sources (UV at 320–400 nm, visible at 400–800 nm). Use quartz cells for UV transparency and monitor degradation via HPLC-UV at 254 nm. Control temperature (25°C) and humidity (40–60% RH). Quantify photodegradants (e.g., nitroso derivatives) with high-resolution MS. Perform Arrhenius acceleration studies (40–60°C) to predict shelf-life. Report photon flux (W/m²) and irradiance duration .

Data Contradiction & Literature Synthesis

Q. How should researchers address conflicting literature reports on the hydrolytic stability of this compound in aqueous buffers?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines:

- Search Strategy : Combine terms like “hydrolysis kinetics” and “nicotinate esters” in PubMed/SciFinder.

- Quality Assessment : Exclude studies lacking pH control (±0.05 units) or ionic strength reporting.

- Meta-Analysis : Pool half-life data using random-effects models (RevMan software). Explore heterogeneity via subgroup analysis (e.g., buffer composition, temperature). Publish a forest plot with 95% confidence intervals .

Tables for Methodological Reference